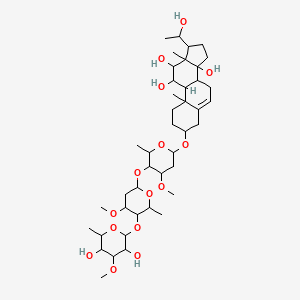

Dregeoside Da1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H70O15 |

|---|---|

Poids moléculaire |

815.0 g/mol |

Nom IUPAC |

3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol |

InChI |

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3 |

Clé InChI |

ITPJPPQJMRCTTO-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its isolation and purification and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this document presents a putative signaling pathway for its apoptotic mechanism of action, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

This compound is a steroid glycoside characterized as a powder in its purified form. Its fundamental chemical and physical properties are summarized below, based on data from peer-reviewed literature and chemical supplier specifications. While comprehensive experimental data for all physical properties are not publicly available, its identity has been confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1].

| Property | Value | Source |

| Molecular Formula | C42H70O15 | ChemFaces, Real-Gene Labs, MedChemExpress |

| Molecular Weight | 815.0 g/mol | ChemFaces, Real-Gene Labs, MedChemExpress |

| CAS Number | 98665-65-7 | ChemFaces, Real-Gene Labs, MedChemExpress, ChemicalBook |

| Physical State | Powder | ChemFaces |

| Purity | ≥98% | ChemFaces, Real-Gene Labs |

| Source | Dregea volubilis | ChemFaces, MedChemExpress |

| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |

| Melting Point | No data available | ChemicalBook |

| Boiling Point | No data available | ChemicalBook |

| Density | No data available | ChemicalBook |

| Storage | Store at 2-8°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to two weeks. | ChemFaces |

Biological Activity: Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023 study are presented below, highlighting its potential as an anti-cancer agent[1].

| Cell Line | Cancer Type | IC50 (µM) |

| MB49 | Bladder Cancer | 4.29 ± 0.31 |

| K562 | Chronic Myelogenous Leukemia | 10.53 ± 0.72 |

| MKN-7 | Stomach Adenocarcinoma | 12.88 ± 0.93 |

| HT29 | Colorectal Adenocarcinoma | 15.34 ± 1.15 |

| A549 | Lung Carcinoma | 18.76 ± 1.32 |

| MCF-7 | Breast Adenocarcinoma | 19.45 ± 1.48 |

| MDA-MB-231 | Breast Adenocarcinoma | 20.17 ± 1.53 |

| HepG2 | Hepatocellular Carcinoma | 21.05 ± 1.66 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the leaves of Dregea volubilis, synthesized from methodologies reported in the literature[1][2].

Methodology Details:

-

Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with methanol at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction for pregnane (B1235032) glycosides) is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol of increasing polarity.

-

Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are further purified on a reversed-phase (RP-18) column with a different solvent system, such as a methanol-water gradient.

-

Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology Details:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

Pathway Description:

-

Extrinsic Pathway: this compound may engage with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which in turn activates downstream executioner caspases.

-

Intrinsic Pathway: The compound could also act on the mitochondria by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.

-

Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Conclusion and Future Directions

This compound is a pregnane glycoside with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has summarized its known physicochemical properties, provided standardized protocols for its study, and outlined a plausible mechanism for its anti-cancer effects.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Validating the proposed apoptotic signaling pathways through detailed mechanistic studies, including Western blot analysis of key apoptotic proteins and cell cycle analysis.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

-

Exploring structure-activity relationships of this compound and related pregnane glycosides to optimize their anti-cancer properties.

The information presented herein provides a solid framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.

References

An In-Depth Technical Guide on the Isolation and Purification of Dregeoside Da1 from Dregea volubilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Dregeoside Da1, a polyoxypregnane glycoside, from the plant Dregea volubilis. This document synthesizes available scientific literature to present a detailed protocol, quantitative data, and the necessary visualizations to aid researchers in this specialized field.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found in Southeast Asia and is utilized in traditional medicine. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of pregnane (B1235032) glycosides. Among these, this compound has been identified as a constituent of the leaves and twigs of the plant. This guide focuses on the technical aspects of extracting, isolating, and purifying this specific compound.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for the identification and characterization of the compound during and after the purification process.

| Property | Value |

| Molecular Formula | C₄₂H₇₀O₁₅ |

| Molecular Weight | 814 g/mol |

| Melting Point | 139.5-143 °C |

| Optical Rotation | [α]D²⁰: +2.13° |

| Aglycone | Drevogenin D |

| Sugar Moiety | 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside |

Table 1: Physicochemical Properties of this compound.[1]

| Carbon Number | Aglycone (Drevogenin D) Chemical Shift (δC, ppm) |

| 1 | 36.5 |

| 2 | 29.1 |

| 3 | 76.3 |

| 4 | 88.7 |

| 5 | 50.3 |

| 6 | 23.6 |

| 7 | 32.1 |

| 8 | 35.4 |

| 9 | 55.0 |

| 10 | 38.0 |

| 11 | 20.9 |

| 12 | 37.8 |

| 13 | 43.8 |

| 14 | 55.8 |

| 15 | 24.9 |

| 16 | 27.5 |

| 17 | 55.6 |

| 18 | 13.1 |

| 19 | 13.6 |

| 20 | 140.1 |

| 21 | 114.8 |

Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of this compound.[1]

Experimental Protocols

The isolation and purification of this compound from Dregea volubilis is a multi-step process that involves extraction followed by a series of chromatographic separations. The following is a detailed methodology based on protocols described for the separation of pregnane glycosides from this plant.

Plant Material Collection and Preparation

Fresh leaves and twigs of Dregea volubilis should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This is typically carried out by maceration or Soxhlet extraction. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude methanolic extract is subjected to a series of chromatographic techniques to isolate this compound.

3.3.1. Column Chromatography (CC)

The crude extract is initially fractionated using column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together.

3.3.2. Reversed-Phase Column Chromatography (RP-CC)

Fractions enriched with this compound from the initial column chromatography are further purified using reversed-phase (RP-18) column chromatography. A gradient of methanol and water is commonly used as the mobile phase. This step is effective in separating compounds based on their polarity.

3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification to obtain highly pure this compound, preparative HPLC is employed. An RP-18 column is typically used with a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the purified compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of purified this compound. However, crude extracts of Dregea volubilis and other isolated pregnane glycosides from the plant have been reported to exhibit various biological activities, including anti-inflammatory and α-glucosidase inhibitory effects.[2] Further research is required to elucidate the specific bioactivities and mechanisms of action of this compound.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds.

Conclusion

The isolation and purification of this compound from Dregea volubilis is a challenging yet achievable process requiring a combination of classical and modern chromatographic techniques. This guide provides a foundational protocol and essential data for researchers embarking on the study of this and other related pregnane glycosides. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

References

Unraveling the Molecular Architecture of Dregeoside Da1: A Technical Guide to its Structural Elucidation

For Immediate Release

A deep dive into the structural elucidation of Dregeoside Da1, a complex pregnane (B1235032) glycoside, reveals the power of modern spectroscopic techniques. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data integral to defining the molecule's intricate architecture through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound, a naturally occurring pregnane glycoside, has been the subject of detailed structural analysis to unlock its potential therapeutic properties. The precise arrangement of its steroidal aglycone and appended sugar moieties is critical to its biological activity. This guide outlines the key experimental protocols and presents the quantitative NMR and MS data that were pivotal in its structural determination.

Experimental Protocols

The structural elucidation of this compound relies on a synergistic application of advanced chromatographic and spectroscopic methods.

Isolation of this compound

The initial step involves the extraction of the compound from its natural source, typically the plant Dregea volubilis. A multi-step chromatographic process is employed to isolate this compound in a pure form, suitable for spectroscopic analysis. This process generally includes:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, n-butanol, and water) to separate compounds based on their polarity. The fraction containing the pregnane glycosides is collected.

-

Column Chromatography: The glycoside-rich fraction is further purified using a series of column chromatography steps. Silica gel and reversed-phase (ODS) columns are commonly used with gradient elution systems to separate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield highly pure this compound.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer, is utilized.

-

Ionization: For FAB-MS, a matrix such as glycerol (B35011) or m-nitrobenzyl alcohol is used. For ESI-MS, the sample is dissolved in a suitable solvent like methanol and introduced into the ion source.

-

Data Acquisition: Mass spectra are recorded in both positive and negative ion modes to obtain comprehensive data. High-resolution mass measurements provide the exact mass, which is used to determine the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar units.

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically pyridine-d₅, in a standard 5 mm NMR tube.

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire ¹H and ¹³C NMR spectra.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

-

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for establishing the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different structural fragments, including the aglycone to the sugar chain and the individual sugar units to each other.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the glycosidic linkages.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analyses of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₂H₇₀O₁₅ |

| Molecular Weight | 814 |

| High-Resolution MS ([M+Na]⁺) | m/z 837.4610 (Calculated: 837.4612) |

Table 2: ¹³C NMR Chemical Shift Data for this compound (in pyridine-d₅)

| Carbon No. | Aglycone (δc) | Sugar Moieties (δc) |

| 1 | 38.0 | Cymarose-1 |

| 2 | 28.7 | 1' |

| 3 | 78.4 | 2' |

| 4 | 35.1 | 3' |

| 5 | 44.4 | 4' |

| 6 | 27.9 | 5' |

| 7 | 25.1 | 6' |

| 8 | 76.2 | 3'-OMe |

| 9 | 56.6 | Cymarose-2 |

| 10 | 36.3 | 1'' |

| 11 | 210.1 | 2'' |

| 12 | 52.3 | 3'' |

| 13 | 59.2 | 4'' |

| 14 | 86.1 | 5'' |

| 15 | 35.5 | 6'' |

| 16 | 28.1 | 3''-OMe |

| 17 | 62.9 | Digitoxose |

| 18 | 13.1 | 1''' |

| 19 | 23.9 | 2''' |

| 20 | 72.1 | 3''' |

| 21 | 16.5 | 4''' |

| 5''' | ||

| 6''' |

Table 3: ¹H NMR Chemical Shift Data for this compound (in pyridine-d₅)

| Proton No. | Aglycone (δн, mult., J in Hz) | Sugar Moieties (δн, mult., J in Hz) |

| 3 | 3.92 (m) | Cymarose-1 |

| 18 | 1.18 (s) | 1' |

| 19 | 1.39 (s) | 6'-H₃ |

| 21 | 1.51 (d, 6.0) | 3'-OMe |

| Cymarose-2 | ||

| 1'' | ||

| 6''-H₃ | ||

| 3''-OMe | ||

| Digitoxose | ||

| 1''' | ||

| 6'''-H₃ |

Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structural elucidation process and the key NMR correlations that were instrumental in piecing together the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: Key NMR correlations in the structure of this compound.

The comprehensive analysis of the spectroscopic data, particularly the long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assignment of the sugar sequence and their attachment point to the aglycone at the C-3 position. The stereochemistry of the aglycone and the glycosidic linkages were confirmed through NOESY experiments. This meticulous process of data acquisition and interpretation has been fundamental in defining the complete and correct structure of this compound, paving the way for further investigation into its biological functions.

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Dregeoside Da1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a complex pregnane (B1235032) glycoside isolated from plants of the Apocynaceae family, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of C21 steroidal glycoside biosynthesis to propose a putative pathway for this compound. By examining the established steps of the mevalonate (B85504) pathway, the formation of the pregnane scaffold, and the likely enzymatic modifications, we provide a framework for future research aimed at pathway elucidation and potential metabolic engineering. This document outlines the key enzymatic families expected to be involved, offers a hypothetical sequence of reactions, and presents a foundation for the development of experimental protocols to validate this proposed pathway.

Introduction

Pregnane glycosides are a diverse class of C21 steroidal compounds found predominantly in the Apocynaceae family, particularly within the Asclepiadoideae subfamily.[1][2] These compounds are characterized by a pregnane aglycone backbone, which is often extensively decorated with various sugar moieties and other functional groups. This compound is one such polyoxypregnane glycoside, and while its structure has been elucidated, the precise enzymatic steps leading to its synthesis in plants are not yet fully understood.

This guide aims to provide a comprehensive overview of the likely biosynthetic route to this compound by drawing parallels with the known biosynthesis of other plant steroids and pregnane derivatives. Understanding this pathway is crucial for researchers in natural product chemistry, plant biochemistry, and drug development, as it opens avenues for heterologous production, pathway engineering to enhance yields, and the generation of novel analogues with improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Isoprene (B109036) Building Blocks via the Mevalonate (MVA) Pathway: This well-established pathway provides the fundamental five-carbon units for all terpenoid compounds, including steroids.

-

Assembly and Cyclization to form the Steroid Nucleus: The isoprene units are assembled into squalene, which then undergoes cyclization to form the characteristic four-ring steroid core.

-

Tailoring of the Pregnane Scaffold: A series of post-cyclization modifications, including hydroxylations, acylations, and glycosylations, lead to the final complex structure of this compound.

Stage 1: The Mevalonate (MVA) Pathway

The biosynthesis of this compound begins with the MVA pathway, which converts acetyl-CoA into the isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The key enzymes involved in this pathway have been identified in various plant species, including those from the Apocynaceae family.[1]

Stage 2: Formation of the Steroid Nucleus

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, which is the crucial precursor for the cyclization into the steroid backbone, typically yielding cycloartenol (B190886) in plants. A series of subsequent reactions would then lead to cholesterol, which is the likely precursor for the C21 pregnane scaffold.

Stage 3: Putative Tailoring of the Pregnane Scaffold for this compound

This stage involves the conversion of cholesterol into the specific pregnane aglycone of this compound, followed by glycosylation. These steps are catalyzed by tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYPs) for hydroxylations and other modifications, and UDP-glycosyltransferases (UGTs) for the attachment of sugar moieties.

Based on the structure of this compound, the following putative steps are proposed:

-

Side-chain cleavage of cholesterol to produce pregnenolone (B344588). This is a key step in the formation of all pregnane derivatives.

-

A series of hydroxylations at various positions on the pregnane ring, catalyzed by specific CYPs.

-

Glycosylation , likely initiated at the C-3 position, with subsequent additions of sugar units to form the characteristic oligosaccharide chain of this compound. This process is mediated by a cascade of specific UGTs.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data, such as enzyme kinetics or metabolite concentrations, available in the public domain for the biosynthesis of this compound. The data presented below is generalized from studies on the biosynthesis of other plant steroids and is intended to provide a theoretical framework.

Table 1: General Kinetic Parameters of Key Enzyme Families in Steroid Biosynthesis

| Enzyme Family | General Substrate | Typical Km Range (µM) | Typical kcat Range (s-1) |

| HMG-CoA Reductase (HMGR) | HMG-CoA | 1 - 20 | 0.1 - 10 |

| Squalene Synthase (SQS) | Farnesyl pyrophosphate | 5 - 50 | 1 - 20 |

| Cytochrome P450s (CYPs) | Steroid Intermediates | 1 - 100 | 0.01 - 5 |

| UDP-Glycosyltransferases (UGTs) | Aglycone, UDP-sugar | 10 - 500 | 0.1 - 50 |

Note: These values are illustrative and can vary significantly depending on the specific enzyme, plant species, and reaction conditions.

Detailed Methodologies for Key Experiments

The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, proteomics, and metabolomics, coupled with classical biochemical techniques. Below are detailed, generalized protocols for key experiments that would be essential for this research.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes encoding enzymes involved in the biosynthesis of this compound by comparing the transcriptomes of high-producing and low-producing plant tissues or plants subjected to elicitor treatment.

Methodology:

-

Plant Material: Collect tissues from a plant known to produce this compound (e.g., Dregea volubilis). Include tissues with high and low accumulation of the compound (e.g., leaves vs. stems, or elicited vs. control cell cultures).

-

RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.

-

Bioinformatic Analysis:

-

Perform quality control of raw reads using tools like FastQC.

-

Assemble the transcriptome de novo using Trinity or map reads to a reference genome if available.

-

Annotate the assembled transcripts by searching against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Identify transcripts homologous to known enzymes in steroid and glycoside biosynthesis (e.g., HMGR, SQS, CYPs, UGTs).

-

Perform differential gene expression analysis between high- and low-producing samples to identify candidate genes that are upregulated in the high-producing tissues.

-

Protocol 2: Functional Characterization of a Candidate Cytochrome P450 Enzyme

Objective: To determine the enzymatic function of a candidate CYP identified from transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP from cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain co-expressing a cytochrome P450 reductase (CPR). Grow the yeast culture and induce protein expression.

-

E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

-

Enzyme Assay:

-

Prepare microsomes from the induced yeast cells or purified protein from E. coli.

-

Set up the reaction mixture containing the enzyme preparation, a potential substrate (e.g., pregnenolone or a hydroxylated intermediate), NADPH as a cofactor, and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the reaction products using HPLC or LC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic standard if available, or elucidate the structure of the novel product using NMR spectroscopy.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that likely involves a multitude of enzymatic steps. While the complete pathway remains to be experimentally validated, the putative pathway presented in this guide provides a solid foundation for future research. The convergence of 'omics' technologies with traditional biochemical approaches will be instrumental in identifying and characterizing the specific enzymes involved. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also enable the development of biotechnological platforms for the sustainable production of this compound and other valuable pregnane glycosides. The potential for metabolic engineering to create novel derivatives with enhanced therapeutic efficacy makes this a particularly exciting area of investigation for drug discovery and development.

References

Dregeoside Da1: A Technical Overview of its Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a polyhydroxy pregnane (B1235032) glycoside isolated from the twigs and leaves of Dregea volubilis, has emerged as a compound of interest in oncological research due to its cytotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its evaluation against various cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Biological Activity: Cytotoxicity

The primary biological activity associated with this compound is its cytotoxicity against a range of human cancer cell lines. A key study successfully isolated this compound and evaluated its in vitro cytotoxic effects.[1][2]

Quantitative Data

The cytotoxic activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against eight distinct cancer cell lines. The results, summarized in the table below, demonstrate a broad spectrum of activity with IC50 values ranging from 4.29 to 21.05 μM.[1]

| Cell Line | Cancer Type | IC50 (μM) |

| MB49 | Bladder cancer (murine) | 12.83 |

| K562 | Chronic myelogenous leukemia | 4.29 |

| MKN-7 | Stomach adenocarcinoma | 15.61 |

| HT29 | Colorectal adenocarcinoma | 18.24 |

| A549 | Lung carcinoma | 21.05 |

| MCF-7 | Breast adenocarcinoma | 17.33 |

| MDA-MB-231 | Breast adenocarcinoma | 19.57 |

| HepG2 | Hepatocellular carcinoma | 16.42 |

Table 1: Cytotoxic activity (IC50 values) of this compound against various cancer cell lines.[1]

Experimental Protocols

The following outlines the general methodology employed for the isolation and cytotoxic evaluation of this compound, as inferred from the available literature.[1]

Isolation and Purification of this compound

A generalized workflow for the isolation and purification of this compound from Dregea volubilis is depicted in the diagram below. This multi-step process typically involves extraction, fractionation, and chromatographic separation to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines were cultured in an appropriate medium and maintained under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting a dose-response curve.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound that lead to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it affects, to fully realize its therapeutic potential.

References

Uncharted Territory: The Antitumor Potential of Dregeoside Da1 Remains Undisclosed

Despite a comprehensive search of scientific literature and publicly available data, no specific information regarding the preliminary antitumor screening of Dregeoside Da1 has been found. As a result, the creation of an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.

A safety data sheet for this compound confirms its identity as a chemical compound, but provides no information regarding its biological or pharmacological activities. This suggests that while the compound is known, research into its potential therapeutic applications, particularly in the context of cancer, may be unpublished, in its very early stages, or not yet initiated.

Without access to primary research data, any attempt to construct a technical guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience. The core components of such a guide, including:

-

Quantitative Data: Such as IC50 values from cytotoxicity assays, percentages of apoptotic cells, or cell population distributions in cell cycle analysis.

-

Experimental Protocols: Detailed methodologies for assays like MTT, flow cytometry, or western blotting specific to this compound treatment.

-

Signaling Pathways: Diagrams illustrating the molecular mechanisms through which this compound might exert any antitumor effects.

are entirely dependent on the existence of published research.

Therefore, for researchers, scientists, and drug development professionals interested in the antitumor potential of this compound, the path forward would necessitate primary research to generate the foundational data required for such a technical analysis.

Dregeoside Da1 CAS number and molecular formula (C42H70O15)

CAS Number: 98665-65-7 Molecular Formula: C42H70O15

This document provides a comprehensive technical guide on Dregeoside Da1, a steroidal glycoside isolated from the plant Dregea volubilis. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and experimental data.

Chemical and Physical Data

This compound is a complex natural product with a significant molecular weight. The fundamental physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 98665-65-7 | [1][2] |

| Molecular Formula | C42H70O15 | [1][2] |

| Molecular Weight | 815.0 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |

Biological Activity and Mechanism of Action

While research on this compound is still emerging, preliminary studies and data on related compounds from Dregea volubilis indicate potential therapeutic applications, particularly in the realm of oncology.

Antitumor and Cytotoxic Effects

Extracts from Dregea volubilis, the natural source of this compound, have demonstrated notable antitumor properties. Methanol extracts of the leaves and petroleum ether extracts of the fruits have shown efficacy against Ehrlich ascites carcinoma (EAC) in murine models.[3] The antitumor activity is associated with a reduction in tumor volume and viable tumor cell count, alongside the restoration of normal hematological profiles.[3] Furthermore, these extracts have been observed to enhance antioxidant enzyme activity, suggesting a mechanism that may involve the mitigation of oxidative stress.[3]

More specifically, a study involving the isolation of this compound alongside other pregnane (B1235032) glycosides from Dregea volubilis evaluated their cytotoxic activities. While the study did not single out the individual IC50 value for this compound, it reported a range of IC50 values between 11.72 and 20.30 μM for the group of isolated compounds, indicating a potential for cytotoxic activity.[4]

It is important to note that other glycosides isolated from Dregea volubilis, such as dregeoside Ap1 and dregeoside A01, have exhibited activity against melanoma B-16.[4]

Further research is required to fully elucidate the specific mechanism of action of this compound. The current data suggests that its antitumor potential may be linked to direct cytotoxicity against cancer cells and modulation of the cellular antioxidant response.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols based on the available literature for key experiments related to the study of this compound and similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., Ehrlich ascites carcinoma cells) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

-

Data Analysis:

-

Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

-

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound, from initial isolation to the exploration of its therapeutic potential.

Future Directions

The preliminary data on this compound and related compounds from Dregea volubilis are promising. Future research should focus on:

-

Determining the specific IC50 values of pure this compound against a panel of human cancer cell lines.

-

Elucidating the precise molecular mechanism of action , including the identification of its direct cellular targets and the signaling pathways it modulates.

-

Conducting in vivo studies using purified this compound to validate its antitumor efficacy and assess its safety profile in animal models.

This technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound, a natural product with intriguing therapeutic potential.

References

Dregeoside Da1 literature review and historical context

This in-depth technical guide provides a thorough review of Dregeoside Da1, a steroidal glycoside isolated from Dregea volubilis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, physicochemical properties, and biological activities. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key processes.

Historical Context and Discovery

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found extensively in Southeast Asia, India, and Southern China.[1] Traditionally, various parts of the plant have been utilized in folk medicine to treat a range of ailments. The leaves have been used as an application for boils and abscesses, while the roots and tender stalks have served as an emetic and expectorant.[2] In some cultures, the plant has been used to manage conditions such as asthma, sore throat, and eczema, and as an antidote for poison.[2][3] The young shoots and inflorescence are also consumed as a vegetable in some regions.[2]

The scientific investigation into the chemical constituents of Dregea volubilis led to the isolation and characterization of numerous secondary metabolites, including triterpenoid (B12794562) glycosides, flavonoids, and pregnane (B1235032) glycosides.[1][2] Among these, this compound was identified as a polyhydroxypregnane glycoside. The first detailed report of its isolation and structural elucidation was published in the Chemical & Pharmaceutical Bulletin in 1985. This seminal work laid the foundation for further investigation into its biological properties.[3]

Physicochemical Properties

This compound is a steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.0 g/mol .[1] It is characterized by a polyhydroxypregnane aglycone linked to a chain of sugar moieties. The detailed structure was elucidated using spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98665-65-7 | [5][6] |

| Molecular Formula | C42H70O15 | [5] |

| Molecular Weight | 815.0 g/mol | [5] |

| Class | Polyhydroxypregnane Glycoside | [4] |

| Appearance | White powder | |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and pyridine. | [3] |

Biological Activities and Mechanism of Action

Preliminary studies on extracts of Dregea volubilis and isolated compounds, including this compound, have revealed a range of biological activities. The most notable of these is its potential as an α-glucosidase inhibitor, suggesting its relevance in the management of diabetes.[7] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.

While the precise mechanism of action for this compound is still under investigation, its inhibitory effect on α-glucosidase likely stems from its ability to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further research is required to fully elucidate the signaling pathways involved and to explore other potential biological targets.

Quantitative Data

To date, there is a limited amount of publicly available quantitative data specifically for this compound. One study reported the α-glucosidase inhibitory activity of related compounds from Dregea volubilis, providing context for the potential potency of this compound. For instance, Volubiloside A and Drevoluoside N, also isolated from the same plant, showed significant α-glucosidase inhibition.[7]

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Dregea volubilis

| Compound | Concentration (µM) | % Inhibition | Positive Control (Acarbose) | Source |

| Volubiloside A | 40 | 51.3 ± 3.2 | 59.8 ± 1.6 | [7] |

| Drevoluoside N | 40 | 50.4 ± 3.1 | 59.8 ± 1.6 | [7] |

Note: Specific quantitative data for this compound's α-glucosidase inhibitory activity (e.g., IC50 value) is not available in the reviewed literature and awaits further investigation.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Dregea volubilis, based on common phytochemical extraction and purification techniques for steroidal glycosides.

-

Plant Material Collection and Preparation: Fresh leaves of Dregea volubilis are collected, authenticated, and shade-dried at room temperature. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons and to determine the complete structure of the aglycone and the sugar sequence.

-

α-Glucosidase Inhibition Assay

The following is a representative protocol for assessing the α-glucosidase inhibitory activity of this compound.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

A solution of this compound at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well microplate at 37°C for 10 minutes.

-

The reaction is initiated by adding the pNPG solution to the mixture.

-

The reaction is allowed to proceed at 37°C for 20 minutes.

-

The reaction is stopped by adding a sodium carbonate solution.

-

-

Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. Acarbose is used as a positive control.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

This compound, a polyhydroxypregnane glycoside from Dregea volubilis, represents a promising natural product with potential therapeutic applications, particularly in the context of diabetes management due to its α-glucosidase inhibitory activity. While its initial isolation and structural characterization have been established, further research is imperative. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating this compound against a wider range of biological targets to uncover its full therapeutic potential.

-

Quantitative Pharmacological Data: Determining precise IC50 and EC50 values for its various biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models to validate its therapeutic potential.

-

Synthesis and Analogue Development: Exploring the chemical synthesis of this compound and its analogues to improve potency and pharmacokinetic properties.

A deeper understanding of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes: Dregeoside Da1 Cytotoxicity Assay in Cancer Cell Lines

Introduction

Dregeoside Da1 is a natural compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of its anti-cancer activity is crucial for preclinical drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using established in vitro assays, including the Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays. These methods are widely accepted for their reliability and sensitivity in determining cell viability and death.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability. The following table provides a template for summarizing such quantitative data.

Table 1: Cytotoxicity of this compound (IC50 in µM) in Various Cancer Cell Lines after 48-hour exposure

| Cell Line | Histology | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be filled |

| HeLa | Cervical Adenocarcinoma | Data to be filled |

| A549 | Lung Carcinoma | Data to be filled |

| HepG2 | Hepatocellular Carcinoma | Data to be filled |

| PC-3 | Prostate Adenocarcinoma | Data to be filled |

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Experimental Protocols

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1][2][3] It is a sensitive and reproducible method for assessing the cytotoxicity of chemical compounds.[2]

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the treatment medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely at room temperature.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance (optical density, OD) at a wavelength of 510 nm or 540 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis. This assay is a reliable alternative to 51Cr release assays for determining cytotoxicity.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

96-well flat-bottom plates

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

-

Lysis Buffer (provided in the kit)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay. Prepare wells for controls, including a no-cell control (medium only), a vehicle control, and a maximum LDH release control.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the desired incubation period.

-

Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (10X) to the wells designated for maximum LDH release.

-

Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3-5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

-

Data Analysis: Subtract the 680 nm absorbance value from the 490 nm absorbance value. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Visualizations

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for High-Throughput Screening of Dregeoside Da1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Dregeoside Da1, a natural steroidal glycoside, in high-throughput screening (HTS) assays targeting the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is a known driver in several human cancers, making it a key target for novel therapeutic agents. These protocols are designed for researchers in drug discovery and cancer biology to evaluate the potential of this compound as a modulator of this critical oncogenic pathway. The following sections detail the mechanism of the Hedgehog signaling pathway, protocols for a primary HTS assay using a Gli-responsive luciferase reporter, a secondary cell viability assay to assess cytotoxicity, and a tertiary assay to confirm target engagement by measuring the expression of a downstream target gene.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[2] SMO then accumulates in the primary cilium and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation, such as Gli1 and PTCH1.[2] Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH, can lead to uncontrolled cell growth and is implicated in various cancers, including basal cell carcinoma and medulloblastoma.

High-Throughput Screening Workflow for this compound

The following workflow is designed to identify and characterize the activity of this compound on the Hedgehog signaling pathway.

Primary High-Throughput Screening: Gli-Luciferase Reporter Assay

This primary assay is designed to quantitatively measure the inhibition of the Hedgehog signaling pathway by this compound in a high-throughput format. The assay utilizes the "Shh Light II" cell line, which is derived from NIH/3T3 cells and stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Experimental Protocol

-

Cell Culture: Culture Shh Light II cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/mL G418, and 250 µg/mL zeocin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Harvest cells and resuspend in assay medium (DMEM with 0.5% FBS). Using a liquid handler, dispense 5,000 cells in 40 µL of assay medium into each well of a 384-well white, clear-bottom assay plate.

-

Compound Addition:

-

Prepare a 10 mM stock solution of this compound (CAS: 98665-65-7) in DMSO.

-

Perform serial dilutions to create a dose range for this compound.

-

Using an acoustic liquid handler, transfer 40 nL of this compound, positive control (e.g., 100 nM SAG, a SMO agonist), and negative control (DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 0.1%.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Reading:

-

Equilibrate the plates and luciferase detection reagent to room temperature.

-

Add 20 µL of the luciferase detection reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Data Presentation: Hypothetical Primary Screening Results

The following table presents hypothetical data for a primary screen of this compound at a concentration of 10 µM. The Z'-factor is a statistical indicator of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

| Parameter | Negative Control (DMSO) | Positive Control (100 nM SAG) | This compound (10 µM) |

| Mean Luminescence (RLU) | 1,500 | 25,000 | 5,000 |

| Standard Deviation | 200 | 2,500 | 600 |

| Calculated % Inhibition | 0% | -1567% (Activation) | 85.1% |

| Z'-Factor | \multicolumn{3}{c | }{0.75} |

Secondary Assay: Cell Viability (MTT Assay)

It is crucial to determine if the observed inhibition in the primary assay is due to specific pathway modulation or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol

-

Cell Plating: Plate Shh Light II cells in a 96-well clear plate at a density of 10,000 cells per well in 100 µL of culture medium.

-

Compound Addition: Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a positive control for cytotoxicity (e.g., 10% DMSO) and a negative control (vehicle).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

The following table shows hypothetical cytotoxicity data for this compound, from which an IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined.

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.25 | 0.08 | 100% |

| 1 | 1.22 | 0.07 | 97.6% |

| 5 | 1.18 | 0.09 | 94.4% |

| 10 | 1.15 | 0.06 | 92.0% |

| 25 | 0.95 | 0.05 | 76.0% |

| 50 | 0.65 | 0.04 | 52.0% |

| 100 | 0.25 | 0.03 | 20.0% |

| IC₅₀ (Cytotoxicity) | \multicolumn{3}{c | }{~ 48 µM} |

Tertiary Assay: Target Gene Expression (qPCR)

To confirm that this compound inhibits the Hedgehog pathway at the level of gene transcription, a quantitative polymerase chain reaction (qPCR) assay can be performed to measure the mRNA levels of a known Hh target gene, Gli1.

Experimental Protocol

-

Cell Treatment: Plate Shh Light II cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with SAG (100 nM) in the presence or absence of this compound (at a non-toxic concentration, e.g., 10 µM) for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method.

Data Presentation: Hypothetical qPCR Results

| Treatment Condition | Relative Gli1 mRNA Expression (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 1.0 |

| SAG (100 nM) | 15.2 |

| This compound (10 µM) | 0.9 |

| SAG (100 nM) + this compound (10 µM) | 2.5 |

Mechanism of Action: Elucidating the Target of this compound

The results from the primary, secondary, and tertiary assays suggest that this compound is a potent and non-toxic inhibitor of the Hedgehog signaling pathway. The next logical step is to determine its specific molecular target within the pathway.

Based on the hypothetical data, this compound inhibits SAG-induced pathway activation. Since SAG is a direct agonist of SMO, it is plausible that this compound acts at the level of SMO or downstream of it. Further studies, such as competitive binding assays with radiolabeled SMO ligands or testing in cell lines with activating SMO mutations, would be required to confirm the precise mechanism of action.

Conclusion

These application notes provide a comprehensive framework for the high-throughput screening of this compound as a potential modulator of the Hedgehog signaling pathway. The described protocols for primary and secondary assays, along with a strategy for target deconvolution, offer a robust starting point for researchers aiming to discover and characterize novel anti-cancer therapeutics targeting this pathway. The hypothetical data presented herein illustrates the expected outcomes of such a screening campaign and underscores the importance of a multi-assay approach to validate potential hits.

References

Application Notes and Protocols: Investigating the In Vitro Mechanism of Action of Dregeoside Da1

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for investigating the in vitro mechanism of action of Dregeoside Da1, a natural compound isolated from Dregea volubilis. While direct studies on the specific molecular mechanism of this compound are limited, extracts from Dregea volubilis have demonstrated notable antitumor and antioxidant properties. For instance, a methanol (B129727) extract of Dregea volubilis leaves exhibited an IC50 value of 85.51 ± 4.07 µg/ml against Ehrlich ascites carcinoma (EAC) cells.[1] This suggests that this compound may contribute to these effects. This document outlines a series of experimental protocols to explore a plausible hypothesis: This compound induces apoptosis in cancer cells through the modulation of intracellular reactive oxygen species (ROS) and the activation of key signaling pathways. The following protocols and data serve as a comprehensive guide for researchers to test this hypothesis.

Proposed Signaling Pathway for this compound

Based on the known bioactivities of related natural products, we propose that this compound exerts its anticancer effects by increasing intracellular ROS levels, which in turn triggers downstream signaling cascades leading to apoptosis. This proposed pathway involves the activation of the p38 MAPK and JNK pathways and the inhibition of the pro-survival Akt pathway.

References

Dregeoside Da1 Treatment in Animal Models of Cancer: Application Notes and Protocols

Disclaimer: As of the current date, publicly available scientific literature detailing the use of Dregeoside Da1 in animal models of cancer is not available. The following application notes and protocols are presented as a generalized framework based on the study of similar natural compounds and their investigation in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on this compound and should be adapted based on emergent in vitro and in vivo data.

Introduction

This compound is a natural compound that, like other cardiac glycosides, warrants investigation for its potential anti-cancer properties. Preclinical evaluation in animal models is a critical step in determining the therapeutic potential of such compounds. This document outlines hypothetical protocols and application notes for the in vivo assessment of this compound in cancer models, drawing parallels from research on structurally or functionally related molecules.

Quantitative Data Summary (Hypothetical)

Should studies be conducted, the following tables provide a template for summarizing key quantitative data from in vivo experiments with this compound.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) at Day X (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | i.p. | 0 | ||

| This compound | 1 | i.p. | |||

| This compound | 5 | i.p. | |||

| Positive Control |

Table 2: Survival Analysis in Orthotopic Cancer Model

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Log-Rank (Mantel-Cox) Test (p-value) |

| Vehicle Control | - | - | - | |

| This compound | 1 | |||

| This compound | 5 |

Experimental Protocols

The following are detailed, yet generalized, protocols for key experiments to evaluate the anti-cancer activity of this compound in animal models.

Xenograft Tumor Model Protocol

Objective: To assess the in vivo anti-tumor activity of this compound on subcutaneously implanted human cancer cells in immunodeficient mice.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

This compound

-

Vehicle solution (e.g., saline, DMSO/PEG solution)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in serum-free medium.

-

Tumor Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells (in 100-200 µL, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Drug Administration: Administer this compound or vehicle via the determined route (e.g., intraperitoneal, oral gavage) at the specified dose and schedule (e.g., daily, every other day).

-

Data Collection:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and general health of the animals.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period.

-

Tissue Harvest: Excise tumors for further analysis (e.g., histopathology, Western blotting).

Immunohistochemistry for Apoptosis Markers

Objective: To detect and quantify apoptosis-related proteins in tumor tissues following this compound treatment.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2)

-

Secondary antibody detection kit (e.g., HRP-conjugated)

-

DAB substrate

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with the primary antibody at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

-

Detection: Add DAB substrate to visualize the antibody-antigen complex.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Imaging and Analysis: Capture images and quantify the staining intensity and percentage of positive cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical mechanism of action for a natural anti-cancer compound and a typical experimental workflow.

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.